molecular formula C9H19NOS B15275453 N-(1-methoxybutan-2-yl)thiolan-3-amine

N-(1-methoxybutan-2-yl)thiolan-3-amine

Cat. No.: B15275453
M. Wt: 189.32 g/mol
InChI Key: FOEFEFQLHWYBOD-UHFFFAOYSA-N
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Description

N-(1-methoxybutan-2-yl)thiolan-3-amine is a chemical compound with the molecular formula C₉H₁₉NOS. It is characterized by the presence of a thiolane ring, an amine group, and a methoxybutyl substituent. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method includes the alkylation of thiolane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxybutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxybutan-2-yl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methoxybutan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the thiolane ring may interact with hydrophobic pockets within proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxybutan-2-yl)thiolan-2-amine
  • N-(1-methoxybutan-2-yl)thiolan-4-amine
  • N-(1-methoxybutan-2-yl)thiolan-5-amine

Uniqueness

N-(1-methoxybutan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and development in various fields .

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-(1-methoxybutan-2-yl)thiolan-3-amine

InChI

InChI=1S/C9H19NOS/c1-3-8(6-11-2)10-9-4-5-12-7-9/h8-10H,3-7H2,1-2H3

InChI Key

FOEFEFQLHWYBOD-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC1CCSC1

Origin of Product

United States

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